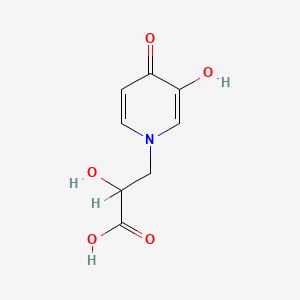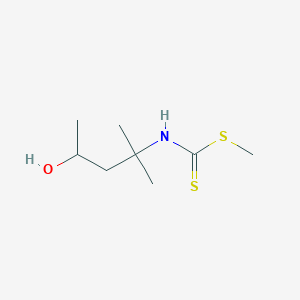![molecular formula C17H22NO4P B14594083 Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester CAS No. 61146-38-1](/img/structure/B14594083.png)
Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a [(2-hydroxyphenyl)(phenylamino)methyl] moiety, with two ethyl ester groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester typically involves the reaction of phosphonic acid derivatives with [(2-hydroxyphenyl)(phenylamino)methyl] compounds under specific conditions. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphonic acid moiety.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonates.
Scientific Research Applications
Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar structure but lacks the [(2-hydroxyphenyl)(phenylamino)methyl] moiety.
(2-hydroxyphenyl)phosphonic acid: Contains the hydroxyphenyl group but differs in esterification.
Uniqueness
Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester is unique due to the combination of the [(2-hydroxyphenyl)(phenylamino)methyl] moiety with the phosphonic acid group
Properties
CAS No. |
61146-38-1 |
|---|---|
Molecular Formula |
C17H22NO4P |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-[anilino(diethoxyphosphoryl)methyl]phenol |
InChI |
InChI=1S/C17H22NO4P/c1-3-21-23(20,22-4-2)17(15-12-8-9-13-16(15)19)18-14-10-6-5-7-11-14/h5-13,17-19H,3-4H2,1-2H3 |
InChI Key |
QJWKOELJWNQOOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1O)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)

![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)

![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
